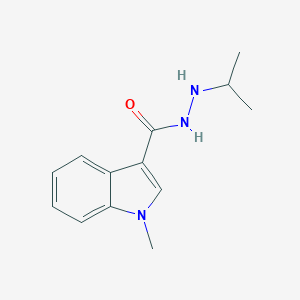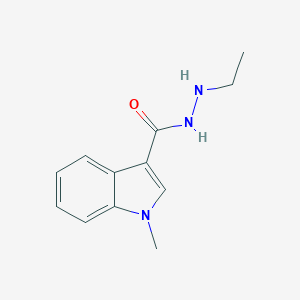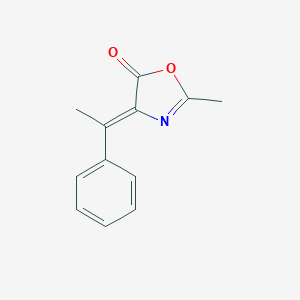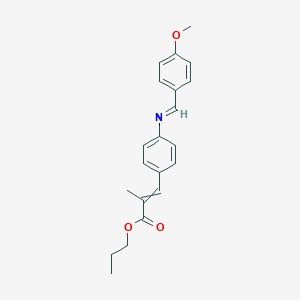![molecular formula C13H11NOS B231346 1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
1-Ethoxy[1]benzothieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy[1]benzothieno[3,2-c]pyridine, also known as EBT, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. EBT is a member of the benzothienopyridine family and has a unique structure that makes it an interesting compound for further investigation.
作用機序
The mechanism of action of 1-Ethoxy[1]benzothieno[3,2-c]pyridine is not fully understood, but it is believed to involve the interaction of the compound with various proteins and enzymes in the body. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has been found to interact with the enzyme acetylcholinesterase (AChE), which plays a critical role in the breakdown of the neurotransmitter acetylcholine. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has been shown to inhibit the activity of AChE, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects
1-Ethoxy[1]benzothieno[3,2-c]pyridine has been found to have a number of biochemical and physiological effects. In addition to its inhibition of AChE, 1-Ethoxy[1]benzothieno[3,2-c]pyridine has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of using 1-Ethoxy[1]benzothieno[3,2-c]pyridine in lab experiments is its unique structure, which makes it an interesting compound for further investigation. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has also been found to be relatively easy to synthesize, which makes it a cost-effective compound for use in research. However, one limitation of using 1-Ethoxy[1]benzothieno[3,2-c]pyridine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are a number of potential future directions for research involving 1-Ethoxy[1]benzothieno[3,2-c]pyridine. One area of interest is the development of new organic electronic devices using 1-Ethoxy[1]benzothieno[3,2-c]pyridine as a key component. Another area of interest is the investigation of 1-Ethoxy[1]benzothieno[3,2-c]pyridine's potential as a treatment for oxidative stress-related diseases and inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 1-Ethoxy[1]benzothieno[3,2-c]pyridine and its interactions with various proteins and enzymes in the body.
合成法
The synthesis of 1-Ethoxy[1]benzothieno[3,2-c]pyridine involves a multi-step process that starts with the reaction of 2-chloropyridine with sodium hydride to form the intermediate compound 2-pyridylsodium. This intermediate is then reacted with 2-bromo-3-thiophene carboxaldehyde to yield the key intermediate 2-(2-thienyl)-3-(2-pyridyl) acrylonitrile. Finally, the key intermediate is reacted with ethanol in the presence of a catalyst to produce 1-Ethoxy[1]benzothieno[3,2-c]pyridine.
科学的研究の応用
1-Ethoxy[1]benzothieno[3,2-c]pyridine has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of 1-Ethoxy[1]benzothieno[3,2-c]pyridine is in the field of organic electronics. 1-Ethoxy[1]benzothieno[3,2-c]pyridine has been found to exhibit excellent electron-transporting properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). 1-Ethoxy[1]benzothieno[3,2-c]pyridine has also been investigated for its potential use in solar cells due to its ability to absorb light in the visible range.
特性
分子式 |
C13H11NOS |
|---|---|
分子量 |
229.3 g/mol |
IUPAC名 |
1-ethoxy-[1]benzothiolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H11NOS/c1-2-15-13-12-9-5-3-4-6-10(9)16-11(12)7-8-14-13/h3-8H,2H2,1H3 |
InChIキー |
ITDBYQXXMNPBHE-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=CC2=C1C3=CC=CC=C3S2 |
正規SMILES |
CCOC1=NC=CC2=C1C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



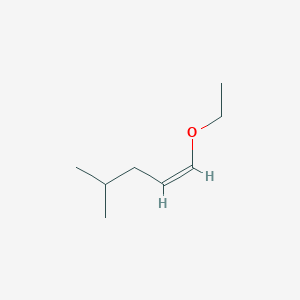
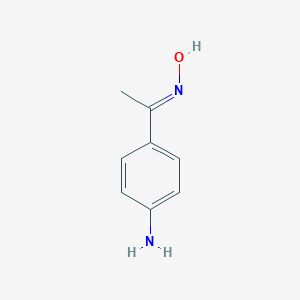
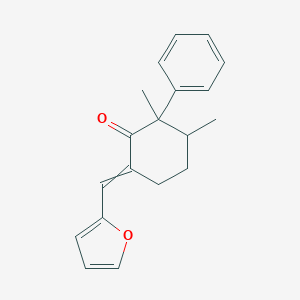



![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
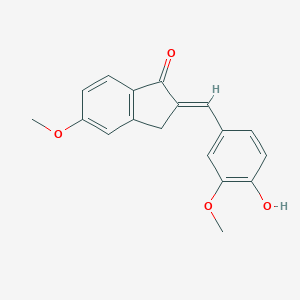
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
